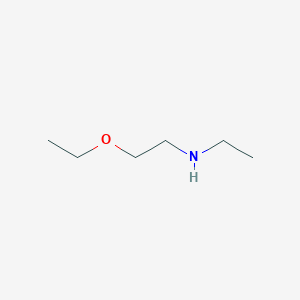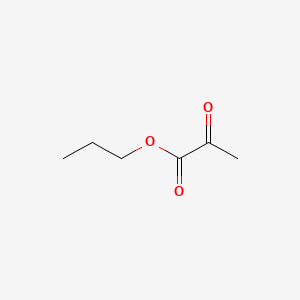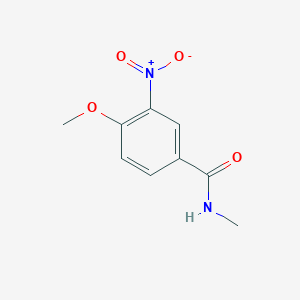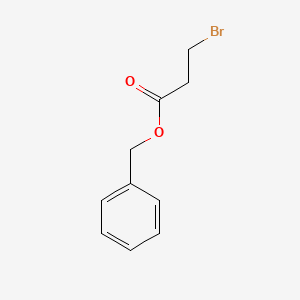
1-萘氧基乙醇
描述
Ethanol, 2-(1-naphthalenyloxy)- is a useful research compound. Its molecular formula is C12H12O2 and its molecular weight is 188.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethanol, 2-(1-naphthalenyloxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanol, 2-(1-naphthalenyloxy)- including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
化学合成
“1-萘氧基乙醇”被用于合成各种化学化合物。 例如,它被用于合成 2- (萘-1-氧基)-N-苯基乙酰胺衍生物 。 它也可以通过在浓硫酸存在下,将 2-萘氧基乙酸和乙醇回流合成 .
生物学研究
该化合物已被用于生物学研究。 例如,一项研究通过将 2-(萘-2-氧基)-1-苯基乙酮 (2-NAPETH) 与硫代氨基脲缩合,合成了 (E)-2-(2-(萘-2-氧基)-1-苯基亚乙基)肼硫代甲酰胺 (NAPTCAR) 。 然后检查了合成化合物的抗菌和抗真菌活性 .
药物开发
“1-萘氧基乙醇”因其潜在的生物活性而被用于药物开发。 设计并合成了一系列 2- (萘-1-氧基)-N-苯基乙酰胺衍生物作为新的 TRPM4 抑制剂,旨在提高细胞效力 。 TRPM4 是癌症和其他人类疾病的潜在靶点 .
作用机制
Target of Action
This compound is a derivative of ethanol, which is known to have sedative effects mediated through binding to GABA receptors and glycine receptors . .
Mode of Action
As a derivative of ethanol, it may interact with its targets in a similar manner, causing changes in receptor activity and subsequent downstream effects . .
Biochemical Pathways
The biochemical pathways affected by 2-(Naphthalen-1-yloxy)ethanol are currently unknown . Given its structural similarity to ethanol, it might influence similar biochemical pathways, such as the GABAergic and glycinergic pathways
Pharmacokinetics
Its bioavailability, half-life, metabolism, and excretion patterns remain to be determined. The compound’s physical properties, such as its melting point of 74-76°C and predicted boiling point of 355.2±15.0 °C , may influence its pharmacokinetic profile.
Action Environment
Factors such as temperature, pH, and the presence of other substances could potentially affect the compound’s activity. For instance, the compound is recommended to be stored below +30°C , suggesting that higher temperatures might affect its stability.
生化分析
Biochemical Properties
2-(Naphthalen-1-yloxy)ethanol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction between 2-(Naphthalen-1-yloxy)ethanol and cytochrome P450 can lead to the modulation of enzyme activity, affecting the metabolic pathways of other compounds. Additionally, 2-(Naphthalen-1-yloxy)ethanol can bind to proteins and other biomolecules, influencing their structure and function .
Cellular Effects
The effects of 2-(Naphthalen-1-yloxy)ethanol on cellular processes are diverse. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-(Naphthalen-1-yloxy)ethanol can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in cell function. Furthermore, it can affect the expression of genes involved in metabolic processes, thereby influencing cellular metabolism .
Molecular Mechanism
At the molecular level, 2-(Naphthalen-1-yloxy)ethanol exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules such as enzymes and receptors. This binding can result in the inhibition or activation of enzyme activity, depending on the specific interaction. Additionally, 2-(Naphthalen-1-yloxy)ethanol can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Naphthalen-1-yloxy)ethanol can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(Naphthalen-1-yloxy)ethanol can degrade over time, leading to a decrease in its efficacy. Additionally, long-term exposure to this compound can result in changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-(Naphthalen-1-yloxy)ethanol vary with different dosages in animal models. At lower doses, this compound can modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, 2-(Naphthalen-1-yloxy)ethanol can exhibit toxic effects, including cellular damage and disruption of metabolic pathways. These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings .
Metabolic Pathways
2-(Naphthalen-1-yloxy)ethanol is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. One of the key enzymes involved in its metabolism is cytochrome P450, which catalyzes the oxidation of this compound. The metabolic pathways of 2-(Naphthalen-1-yloxy)ethanol can influence the levels of metabolites and the overall metabolic flux within cells .
Transport and Distribution
The transport and distribution of 2-(Naphthalen-1-yloxy)ethanol within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For example, 2-(Naphthalen-1-yloxy)ethanol can be transported across cell membranes by specific transporters, influencing its intracellular concentration and distribution .
Subcellular Localization
The subcellular localization of 2-(Naphthalen-1-yloxy)ethanol is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of 2-(Naphthalen-1-yloxy)ethanol can affect its interactions with biomolecules and its overall efficacy in modulating cellular processes .
属性
IUPAC Name |
2-naphthalen-1-yloxyethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c13-8-9-14-12-7-3-5-10-4-1-2-6-11(10)12/h1-7,13H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCWJMLZCVUEYPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
41479-30-5 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-1-naphthalenyl-ω-hydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41479-30-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID9061045 | |
| Record name | Ethanol, 2-(1-naphthalenyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9061045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
711-82-0 | |
| Record name | 2-(1-Naphthyloxy)ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=711-82-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanol, 2-(1-naphthalenyloxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000711820 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanol, 2-(1-naphthalenyloxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanol, 2-(1-naphthalenyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9061045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![Benzo[c]isothiazol-3-amine](/img/structure/B1595438.png)




